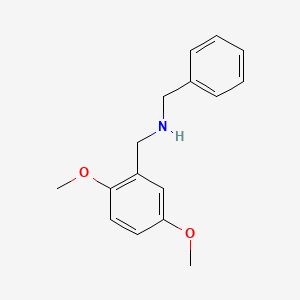

Benzyl-(2,5-dimethoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

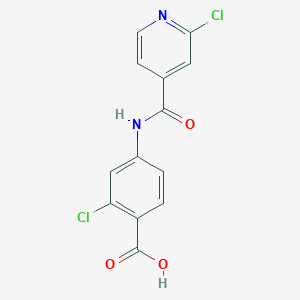

Benzyl-(2,5-dimethoxy-benzyl)-amine is a chemical compound with the CAS Number: 626205-84-3 and Linear Formula: C16H19NO2 . It has a molecular weight of 257.33 .

Molecular Structure Analysis

The InChI code for Benzyl-(2,5-dimethoxy-benzyl)-amine is 1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 . This indicates the presence of two methoxy groups attached to a benzene ring, which is further connected to an amine group through a benzyl linkage.科学的研究の応用

Catalytic Methodologies and Synthesis :Benzylamines, including derivatives like Benzyl-(2,5-dimethoxy-benzyl)-amine, play a critical role in the synthesis of numerous pharmaceutically active compounds. A study by Yan, Feringa, & Barta (2016) in ACS Catalysis details the use of a homogeneous iron complex for the construction of a variety of benzylamines through direct coupling of benzyl alcohols with simpler amines. This sustainable catalytic methodology is pivotal for the efficient synthesis of secondary and tertiary benzylamines.

Advanced Reagents and Protective Groups :The synthesis of new active carbonate esters, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, which serves as a useful reagent for introducing benzyloxycarbonyl groups into amines, was explored by Hioki, Fujiwara, Tani, & Kunishima (2002) in Chemistry Letters. This development is significant in the field of synthetic chemistry, especially in the synthesis of amines including benzyl-(2,5-dimethoxy-benzyl)-amine.

Palladium-Catalyzed Transformations :Li, Wang, and Wu (2018) in ACS Catalysis have developed a procedure for the direct carbonylative transformation of benzyl amines Li, Wang, & Wu (2018). Using dimethyl carbonate as the solvent, they successfully produced methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines under additive-free conditions, showcasing the versatility and efficiency of this method in the transformation of compounds including Benzyl-(2,5-dimethoxy-benzyl)-amine.

Cross-Coupling Reactions in Organic Synthesis :The study by Thompson et al. (2005) in The Journal of Organic Chemistry highlights the use of Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids to synthesize new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines. This methodology, which does not require protection/deprotection steps, is applicable to a range of primary amine-bearing aromatic and heteroaromatic substrates, including benzyl-(2,5-dimethoxy-benzyl)-amine derivatives.

Kinetic Resolution of Amines :The kinetic resolution of racemic benzylic amines via benzoylation with benzoic anhydride has been studied by Mittal et al. (2015) in the Journal of the American Chemical Society. This process, involving a dual catalyst system, offers insights into selective enantiodiscrimination, which is relevant for the resolution of compounds like Benzyl-(2,5-dimethoxy-benzyl)-amine.

Hydroamination of Aminoalkenes :The synthesis and characterization of zirconium benzyl and amide complexes supported by an imidazolone framework, effective in the intramolecular hydroamination of primary and secondary amines, were reported by Hu et al. (2010) in Organometallics. This study is significant for the understanding of hydroamination processes involving benzylamine derivatives.

Safety and Hazards

特性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAWJFQLYUXDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,5-dimethoxy-benzyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2633884.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2633887.png)

![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2633890.png)

![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2633891.png)

![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)

![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)

![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)